molecular formula C10H15NOSi B11903271 4-(Trimethylsilyl)benzamide CAS No. 17876-70-9

4-(Trimethylsilyl)benzamide

Cat. No.: B11903271
CAS No.: 17876-70-9
M. Wt: 193.32 g/mol
InChI Key: RATBOQAQUXUZJS-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)benzamide is an organic compound characterized by the presence of a benzamide group attached to a trimethylsilyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 4-(Trimethylsilyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method includes the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Another approach involves the amidation of esters with sodium amidoboranes at room temperature without the use of catalysts . Industrial production methods often employ similar strategies but on a larger scale, ensuring the process is cost-effective and scalable.

Chemical Reactions Analysis

4-(Trimethylsilyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)benzamide involves its interaction with specific molecular targets. Preliminary studies suggest that it may act through the deprotonative aroylation of methyl sulfides, promoted by the directed ortho-lithiation of the tertiary benzamide with LDA . This mechanism highlights its potential in selective synthesis and functionalization of organic molecules.

Comparison with Similar Compounds

4-(Trimethylsilyl)benzamide can be compared with other benzamide derivatives such as N,N-diethyl-4-(trimethylsilyl)benzamide . While both compounds share a similar core structure, the presence of different substituents can significantly alter their reactivity and applications. The unique trimethylsilyl group in this compound provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various chemical processes.

Similar Compounds

Properties

CAS No.

17876-70-9

Molecular Formula

C10H15NOSi

Molecular Weight

193.32 g/mol

IUPAC Name

4-trimethylsilylbenzamide

InChI

InChI=1S/C10H15NOSi/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3,(H2,11,12)

InChI Key

RATBOQAQUXUZJS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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